molecular formula C15H20BBrO4 B1526691 Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1256388-92-7

Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1526691
M. Wt: 355.03 g/mol
InChI Key: IIIKWJORPDUKAI-UHFFFAOYSA-N
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Description

This compound contains a benzoate group, a bromomethyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The benzoate group is a common moiety in organic chemistry and is often used as a leaving group in reactions. The bromomethyl group is a good electrophile and can participate in various reactions such as nucleophilic substitution. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

As mentioned earlier, the bromomethyl group can undergo nucleophilic substitution reactions, and the boronic ester can participate in Suzuki-Miyaura cross-coupling reactions . The exact reactions would depend on the reaction conditions and the reagents used.

Scientific Research Applications

  • Summary of the Application : This compound is used in the direct synthesis of triphenylamine-based ordered mesoporous polymers (TPA-MPs) for metal-free photocatalytic aerobic oxidation . These polymers are visible-light active, heterogeneous, and metal-free photocatalysts, which represent a more sustainable and environmentally friendly alternative to conventional metal-based photocatalysts .
  • Methods of Application or Experimental Procedures : The preparation of TPA-MPs involves a facile and cost-effective process . The new three-dimensional connected networks possess periodic porosity, excellent stability, and good photoelectric response characteristics . TPA-MP-1 was selected as the optimized heterogeneous photocatalyst for visible-light driven cross coupling of glycine derivatives with indoles and synthesis of 2-substituted benzothiazoles using oxygen in air as a green oxidant .
  • Results or Outcomes : The TPA-MP-1 catalyst can be easily recovered with good retention of photocatalytic activity and reused at least five times, demonstrating its good recyclability . This work highlights the opportunity in constructing a new generation of metal-free, heterogeneous photocatalysts for organic transformations .

properties

IUPAC Name

methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-10(13(18)19-5)8-11(12)9-17/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIKWJORPDUKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Synthesis routes and methods

Procedure details

The solution of 3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester (3.71 g, 13.4 mmol), NBS (2.39 g, 13.4 mmol), and AIBN (235 mg) in CCl4 (20 ml) was heated at 80° C. for 14 hours. The mixture was cooled to 25° C., and was filtered and washed with CCl4. The solution was concentrated under reduced pressure, and was diluted with EtOAc. The solution was washed with water and brine and was dried with Na2SO4. Concentration gave 3-Bromomethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester (4.9 g).
Name
Quantity
2.39 g
Type
reactant
Reaction Step One
Name
Quantity
235 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 3
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Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 4
Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 5
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Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 6
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Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Citations

For This Compound
2
Citations
A Wuttke, A Geyer - Journal of Peptide Science, 2017 - Wiley Online Library
We develop templates that can be used to stabilize consistent oligomers of a bioactive peptide. In the present study, we synthesize oligomers of an antibody epitope from the …
Number of citations: 8 onlinelibrary.wiley.com
A Mikagi, Y Takahashi, N Kanzawa, Y Suzuki… - Molecules, 2023 - mdpi.com
Antimicrobial-resistant (AMR) bacteria have become a critical global issue in recent years. The inefficacy of antimicrobial agents against AMR bacteria has led to increased difficulty in …
Number of citations: 9 www.mdpi.com

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